Quinoline-4-carbothioamide
Description
Properties
IUPAC Name |
quinoline-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBYCKKBOIJRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418750 | |
| Record name | quinoline-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74585-98-1 | |
| Record name | quinoline-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Quinoline-4-carboxylic Acid Derivatives
A common approach involves first synthesizing quinoline-4-carboxylic acid or its derivatives, which are then converted into the corresponding carbothioamide.
Starting Material Preparation: Quinoline-4-carboxylic acids can be prepared by the Pfitzinger reaction, which involves the condensation of isatin with ketones (e.g., 1-(p-tolyl)ethanone) under basic conditions (KOH in ethanol/water) at elevated temperatures (around 125 °C) often assisted by microwave irradiation for efficiency.
Conversion to Carbothioamide: The carboxylic acid or carboxamide intermediate is then treated with thionating agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) to replace the oxygen atom with sulfur, yielding the carbothioamide functionality. This step is crucial for introducing the thiocarbonyl group characteristic of carbothioamides.
Cyclization from Isatin or Anthranilic Acid Derivatives
Alternative methods involve cyclization reactions starting from isatin or anthranilic acid derivatives:
Isatin-Based Cyclization: Isatin can be reacted under basic conditions with acetone or other ketones to form quinoline-4-carboxylic acid intermediates, which can then be functionalized further.
Anthranilic Acid Derivatives: Methods such as the Gould–Jacobs or Conrad–Limpach reactions start from aniline or anthranilic acid derivatives to build the quinoline-4-one core, which can be subsequently converted to carbothioamide derivatives by appropriate functional group transformations.
Modern Catalytic and Transition Metal Methods
Detailed Synthetic Procedure Example
A representative synthetic route based on literature data is as follows:
Research Findings and Analytical Data
NMR and Mass Spectrometry: Characterization of this compound typically shows characteristic thiocarbonyl signals in ^13C NMR and NH signals in ^1H NMR, confirming the carbothioamide group.
Yields and Purity: Reported yields for this compound synthesis via thionation of quinoline-4-carboxamide intermediates range from moderate to high (60–90%), depending on reaction conditions and purification methods.
Reaction Conditions: The use of microwave irradiation in the initial quinoline-4-carboxylic acid synthesis step significantly reduces reaction time and improves yield compared to conventional heating.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Pfitzinger reaction + thionation | Isatin, ketones | KOH, Lawesson’s reagent | High yield, microwave-assisted, scalable | Requires careful control of thionation step |
| Gould–Jacobs reaction | Aniline derivatives | Acid chlorides, amides | Well-established, versatile | Multi-step, longer reaction times |
| Transition metal catalysis | Various quinoline precursors | Metal catalysts (Pd, Cu) | High selectivity, functional group tolerance | More complex setup, cost of catalysts |
Chemical Reactions Analysis
Types of Reactions
Quinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities or improved chemical properties.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, including quinoline-4-carbothioamide, have been extensively studied for their antimicrobial properties. Research indicates that certain derivatives exhibit strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study synthesized several this compound derivatives and evaluated their efficacy against these bacteria, demonstrating promising results that warrant further investigation into their mechanisms of action and potential for clinical use .
Anticancer Properties
The anticancer potential of this compound has been a focal point in recent research. Various studies have shown that quinoline derivatives can inhibit the growth of cancer cell lines, including breast carcinoma (MCF-7) and non-small cell lung cancer (A549). For example, a series of 4-(4-substituted-anilino)quinoline derivatives were synthesized and evaluated for their cytotoxic effects, revealing that some compounds exhibited greater potency against the A549 cell line compared to MCF-7 .
Case Study: Inhibition of Cancer Cell Migration
A specific study highlighted the effectiveness of this compound derivatives in inhibiting pancreatic cancer cell migration. The compounds were shown to significantly reduce tumor volume in animal models, indicating their potential as therapeutic agents for pancreatic cancer .
Antimalarial Activity
This compound has also been investigated for its antimalarial properties. A notable compound from this class demonstrated activity against various life-cycle stages of Plasmodium falciparum, the causative agent of malaria. The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite. This novel mechanism highlights the potential of quinoline derivatives in overcoming drug resistance seen with current antimalarial therapies .
Table 1: Summary of Antimalarial Activity
| Compound | EC50 (nM) | Oral Efficacy (ED90 mg/kg) | Mechanism of Action |
|---|---|---|---|
| Compound 2 | 120 | < 1 | Inhibition of PfEF2 |
| Compound 30 | TBD | TBD | TBD |
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves reactions such as the Pfitzinger reaction, which allows for the efficient construction of this compound from isatin derivatives . Structure-activity relationship (SAR) studies are crucial for optimizing these compounds to enhance their biological activity while minimizing toxicity.
Mechanism of Action
The mechanism of action of quinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the Bcl-2 protein, which plays a crucial role in resisting programmed cell death (apoptosis) in cancer cells . This inhibition leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent. Additionally, this compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound Derivatives
Key Observations:
Substituent Effects on Bioactivity: Alkyl Chains: Longer chains (e.g., pentyl in 6-Methyl-2-pentylthis compound) enhance lipophilicity, improving cellular uptake and anticancer potency . Shorter chains (e.g., propyl) reduce systemic toxicity while maintaining antimalarial activity . Electron-Donating Groups: The dimethylamino group in N-[4-(dimethylamino)phenyl]quinoline-2-carbothioamide increases solubility and bioavailability, critical for oral drug development .
Structural Uniqueness: Fused Ring Systems: Derivatives like (3aS,4R)-4-cyano-1,2,3,3а,4,5-hexahydro-1Н-pyrrolo[1,2-а]this compound exhibit rigid conformations, favoring industrial applications such as catalysis or polymer synthesis . Hybrid Structures: Compounds combining quinoline with benzothiazole or morpholine moieties (e.g., N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE) show multitargeted mechanisms, including kinase inhibition and DNA intercalation .
Research Findings and Mechanistic Insights
- Anticancer Activity: 6-Methyl-2-pentylthis compound induces apoptosis in HeLa cells via caspase-3 activation, with IC₅₀ values <10 µM .
- Antimicrobial Activity: 6-Methyl-2-propylthis compound inhibits Staphylococcus aureus growth (MIC = 2 µg/mL), outperforming non-alkylated analogs .
- Synthetic Feasibility: Industrial-scale production of this compound derivatives employs continuous flow reactors, achieving >90% yield with minimal waste .
Biological Activity
Quinoline-4-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article details the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications based on recent research findings.
Antimalarial Properties
Quinoline derivatives, including this compound, have demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study identified a series of quinoline-4-carboxamide derivatives that exhibited potent antimalarial effects with EC50 values in the low nanomolar range. Notably, compound DDD107498 showed an EC50 of 120 nM and was effective in reducing parasitemia by over 99% in vivo models using P. berghei .
The mechanism by which these compounds exert their antimalarial effects involves the inhibition of translation elongation factor 2 (PfEF2), a critical component in protein synthesis within the parasite. This novel action distinguishes them from existing antimalarial drugs and offers a promising avenue for combating drug-resistant strains .
Anticancer Activity
This compound derivatives have also been explored for their anticancer properties. A series of novel compounds were synthesized and evaluated for their ability to induce apoptosis in various cancer cell lines, including colon, pancreatic, and breast cancer cells. For instance, compound 7a was found to effectively suppress cell proliferation and induce apoptosis through mechanisms involving the inhibition of PDK1 activity .
Table: Summary of Anticancer Activities
| Compound | Cancer Type | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 7a | Colon Cancer | 150 | Induces apoptosis via PDK1 inhibition |
| 10k | Breast Cancer | 2226 | Targets VEGFR-2 |
| 41 | Pancreatic Cancer | 300 | Bcl-2 inhibition |
Other Biological Activities
In addition to antimalarial and anticancer effects, quinoline derivatives have shown promise in other areas:
- Antimicrobial Activity : Some quinoline derivatives exhibit significant antimicrobial properties against various bacterial strains .
- Anti-inflammatory Effects : Research indicates that certain compounds may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .
Case Study 1: Antimalarial Efficacy
In a preclinical study involving P. berghei infected mice, compound DDD107498 demonstrated remarkable oral efficacy with an ED90 value below 1 mg/kg when administered over four days. This study highlighted the compound's potential as a single-dose treatment option against malaria .
Case Study 2: Anticancer Mechanism
A study investigating the anticancer effects of this compound derivatives revealed that compound 7a not only inhibited cell proliferation but also significantly reduced colony formation in vitro. The findings were corroborated by molecular docking studies that confirmed strong binding affinity to target proteins involved in cancer cell survival .
Q & A
Basic Research Questions
Q. How can the synthesis of Quinoline-4-carbothioamide derivatives be optimized for reproducibility in academic laboratories?
- Methodological Answer : The synthesis of derivatives such as (3aS*,4R*)-4-cyano-1,2,3,3а,4,5-hexahydro-1Н-pyrrolo-[1,2-а]this compound involves multi-step processes, including Knoevenagel condensation and cyclization reactions. Key steps include:
- Precise stoichiometric control of reactants (e.g., CH-active compounds) to minimize side reactions.
- Use of reflux conditions with acid catalysts (e.g., acetic acid) in polar aprotic solvents.
- Material balance calculations to ensure yield optimization (e.g., 1 kg scale production requires 2.3 kg raw materials) .
- Data Consideration : Include tables detailing reaction parameters (temperature, solvent, catalyst ratios) and corresponding yields.
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential:
- ¹H/¹³C NMR : Assign peaks to confirm regioselectivity in cyclization steps (e.g., distinguishing between pyrrolidine and quinoline ring protons).
- HRMS : Validate molecular ion peaks with <5 ppm mass accuracy.
- FT-IR : Confirm the presence of carbothioamide (C=S) stretches (1050–1250 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .
- Data Contradiction : Discrepancies in spectral data may arise from solvent effects or tautomerism; cross-validate with X-ray crystallography if feasible.
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the cyclization pathways of this compound derivatives?
- Methodological Answer : Conflicting reports on cyclization mechanisms (e.g., tert-amino effect vs. radical pathways) require:
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated analogs to identify rate-determining steps.
- Computational Modeling : Apply Density Functional Theory (DFT) to map transition states and assess thermodynamic favorability.
- Trapping Experiments : Use radical scavengers (e.g., TEMPO) to detect intermediate species .
- Data Table : Compare experimental activation energies (ΔG‡) with DFT-predicted values to validate mechanistic hypotheses.
Q. What strategies can address variability in biological activity data for this compound-based therapeutics?
- Methodological Answer : Inconsistent bioactivity data (e.g., IC₅₀ values in cancer cell lines) necessitate:
- Standardized Assay Conditions : Control variables such as cell passage number, serum concentration, and incubation time.
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorination at position 6) to correlate chemical features with potency.
- Meta-Analysis : Aggregate published data using statistical tools (e.g., ANOVA) to identify outliers and trends .
- Data Contradiction : Confounding factors like solvent residues (DMSO) in biological assays require LC-MS validation of compound purity.
Q. How can researchers design experiments to evaluate the role of this compound in catalytic applications?
- Methodological Answer : To assess catalytic potential (e.g., in cross-coupling reactions):
- Screening Libraries : Test derivatives against diverse substrates (aryl halides, alkenes) under varying conditions (e.g., Pd/ligand systems).
- Turnover Frequency (TOF) Calculations : Quantify catalyst efficiency using gas chromatography or UV-Vis kinetics.
- X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand interactions in catalytic intermediates .
- Data Consideration : Tabulate TOF, yield, and selectivity for each derivative to identify structure-performance correlations.
Data Analysis and Interpretation
Q. What statistical approaches are recommended for handling contradictory solubility data of this compound in polar solvents?
- Methodological Answer : Address discrepancies (e.g., solubility in DMSO vs. methanol) via:
- Box-Behnken Experimental Design : Systematically vary temperature, solvent polarity, and concentration.
- Multivariate Regression : Corrogate solubility with Hansen solubility parameters (δD, δP, δH).
- Error Analysis : Quantify instrumental uncertainty (e.g., HPLC calibration drift) using Grubbs’ test for outliers .
- Data Table : Include 3D response surface plots to visualize solvent-solute interactions.
Ethical and Methodological Best Practices
Q. How should researchers formulate hypothesis-driven questions for this compound studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Identify gaps (e.g., unexplored substituent effects on anti-microbial activity).
- Feasibility : Pilot small-scale syntheses to assess resource requirements.
- Ethical Compliance : Adhere to institutional guidelines for handling thiourea derivatives (toxicity protocols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
